

A Technical Guide to the Preliminary Applications of D-Galacturonic Acid Monohydrate

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Compound of Interest

Compound Name: *D-Galacturonic Acid Monohydrate*

Cat. No.: *B1147183*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid (D-GalA), a sugar acid and the primary constituent of pectin, is increasingly being investigated for its potential therapeutic applications.^{[1][2][3]} As a naturally occurring monosaccharide, **D-Galacturonic Acid Monohydrate** presents a promising avenue for research in drug development due to its biocompatibility and diverse biological activities. This technical guide provides an in-depth overview of preliminary studies on the applications of **D-Galacturonic Acid Monohydrate**, with a focus on its anti-inflammatory and anti-cancer properties, as well as its role in modulating intestinal permeability. This document is intended to serve as a resource for researchers and professionals in the pharmaceutical and biotechnology sectors, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Physicochemical Properties

A solid understanding of the physicochemical properties of **D-Galacturonic Acid Monohydrate** is fundamental for its application in research and development.

Property	Value	Reference
CAS Number	91510-62-2	--INVALID-LINK--
Molecular Formula	C ₆ H ₁₀ O ₇ ·H ₂ O	--INVALID-LINK--
Molecular Weight	212.15 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Solubility	Soluble in water	--INVALID-LINK--
Optical Activity	[α] _D ²⁰ +53±2°, c = 10% in H ₂ O (after 5 hours)	--INVALID-LINK--

Anti-Cancer Applications: Preliminary Findings

Preliminary in vitro studies have highlighted the potential of galacturonic acid derivatives as anti-cancer agents. Research on oligo-galacturonic acids (POS), derived from pectin, has demonstrated significant cytotoxic effects against breast cancer cell lines.

Quantitative Data: Effect of Oligo-Galacturonic Acids on MCF-7 Cell Viability

Concentration of POS (mg/mL)	Cell Viability Reduction (%) after 24h Incubation
6	35
20	>92 (Flow cytometry)
60	87

Data extracted from a study on unsaturated oligo-galacturonic acids produced by pectinase of *Streptomyces hydrogenans* YAM1.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

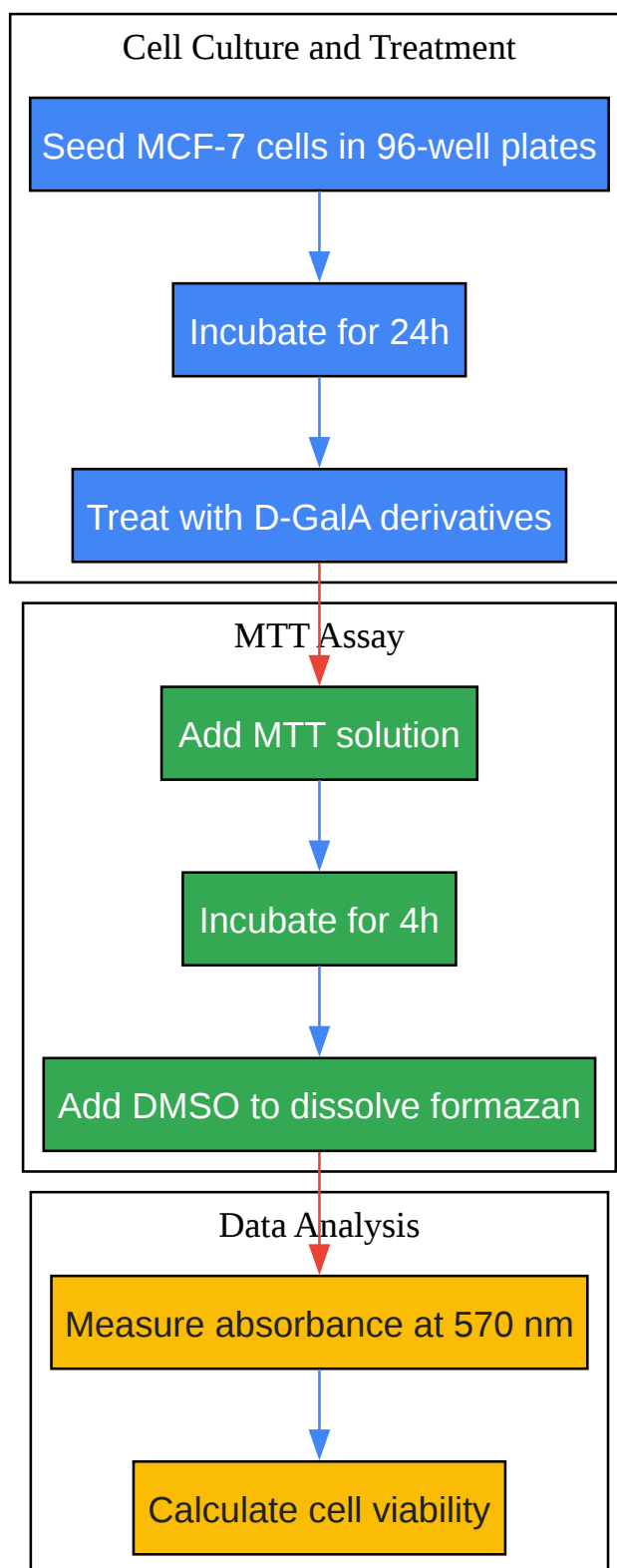
Materials:

- MCF-7 breast cancer cells
- **D-Galacturonic Acid Monohydrate** or its derivatives (e.g., oligo-galacturonic acids)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed MCF-7 cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Treat the cells with various concentrations of the test compound (e.g., oligo-galacturonic acids) and a vehicle control. Incubate for the desired period (e.g., 24 hours).
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.

Experimental Workflow: Anti-Cancer Activity Screening



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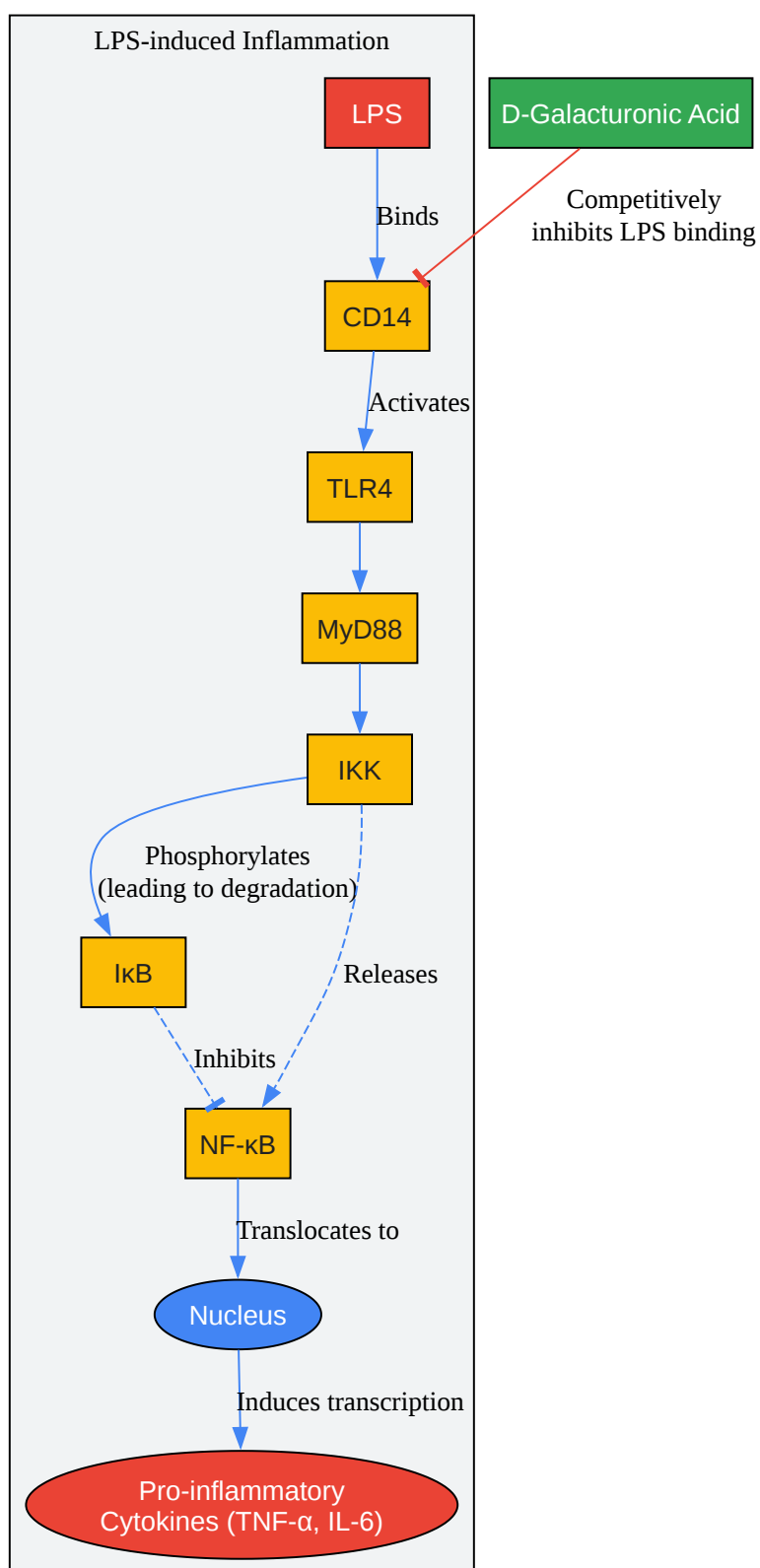
Workflow for assessing the anti-cancer activity of D-GalA derivatives.

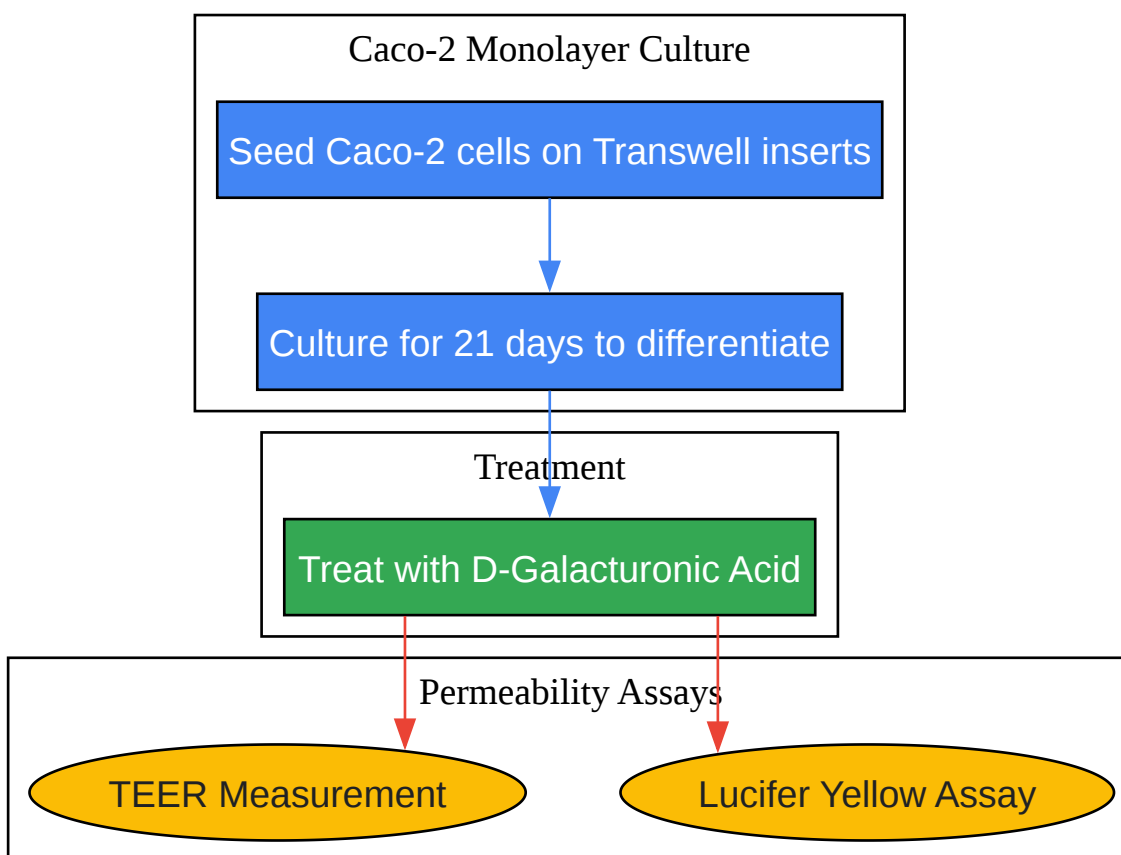
Anti-Inflammatory Applications

D-Galacturonic acid has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages.

Signaling Pathway: Inhibition of TLR4/NF- κ B by D-Galacturonic Acid

D-Galacturonic acid is capable of competitively inhibiting the binding of LPS to CD14, an accessory protein for TLR4.^[4] This interference suppresses the activation of the Toll-like receptor 4 (TLR4)/NF- κ B signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.^[5]





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